molecular formula C17H18O5 B4957895 ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

Cat. No.: B4957895
M. Wt: 302.32 g/mol
InChI Key: VDCQYAUPJUGGNM-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a synthetic organic compound characterized by a fused tricyclic core (cyclopenta[c]chromen-4-one) linked via an ether oxygen to a propanoate ester group. The cyclopenta[c]chromenone system comprises a benzopyranone fused with a cyclopentane ring, creating a planar aromatic system with a ketone at position 4. While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest roles in pharmaceuticals or agrochemicals due to similarities with herbicidal compounds like quizalofop-P-ethyl .

Properties

IUPAC Name

ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-3-20-16(18)10(2)21-11-7-8-13-12-5-4-6-14(12)17(19)22-15(13)9-11/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCQYAUPJUGGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isopropyl ((4-Oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl)Oxy)Acetate

  • Structural Differences: Ester Group: The compound features an acetate (CH₃COO−) ester instead of propanoate (CH₂CH₂COO−), reducing steric bulk and altering lipophilicity. Alcohol Moiety: The esterifying alcohol is isopropyl (C₃H₇) instead of ethyl (C₂H₅), which may enhance metabolic stability .
  • Synthesis : Prepared via similar etherification protocols, as evidenced by analogous reactions using cesium carbonate in polar aprotic solvents .

4-Oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl 2-Methylpropanoate

  • Structural Differences: Ester Group: Substitutes propanoate with 2-methylpropanoate (isobutyrate), introducing branching that increases hydrophobicity. Molecular Weight: Higher molecular weight (272.30 g/mol) compared to the target compound’s estimated ~290 g/mol (C₁₆H₁₈O₅) .
  • Applications : Likely investigated for pesticidal activity, given the prevalence of ester derivatives in agrochemicals .

Quizalofop-P-Ethyl (Ethyl 2-(4-((6-Chloro-2-Quinoxalinyl)Oxy)Phenoxy)Propanoate)

  • Structural Differences: Aromatic Core: Replaces the cyclopenta[c]chromenone with a quinoxaline-phenoxy system, enhancing π-π stacking interactions. Substituents: Includes a 6-chloro-quinoxaline group, which improves herbicidal potency via electron-withdrawing effects .
  • Activity : A commercial herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses, suggesting the target compound may share similar enzyme-inhibition mechanisms .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Ethyl 2-[(4-Oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl)Oxy]Propanoate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted CCS (Ų, [M+H]+)
Target Compound C₁₆H₁₈O₅ ~290 Cyclopenta[c]chromenone, propanoate ~180–190 (est.)
Isopropyl ((4-Oxo...)Oxy)Acetate C₁₅H₁₈O₅ 278.29 Cyclopenta[c]chromenone, acetate N/A
4-Oxo...2-Methylpropanoate C₁₆H₁₆O₄ 272.30 Cyclopenta[c]chromenone, isobutyrate N/A
Quizalofop-P-Ethyl C₁₇H₁₃ClN₂O₄ 344.75 Quinoxaline-phenoxy, propanoate N/A

Notes:

  • Collision Cross Section (CCS): For the norvaline derivative (CID 3704258), [M+H]+ CCS is 181.7 Ų, indicating comparable gas-phase behavior to the target compound .
  • Solubility : Branched esters (e.g., isopropyl, isobutyrate) exhibit lower aqueous solubility than linear analogs due to increased hydrophobicity .

Biological Activity

Ethyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C22H20O5
  • Molecular Weight : 364.402 g/mol
  • CAS Number : 405917-06-8
  • Structure : The compound features a tetrahydrocyclopenta[c]chromene core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Research has demonstrated that compounds related to tetrahydrocyclopenta[c]chromenes exhibit significant anticancer effects. For instance:

  • Cell Line Studies : In vitro studies using HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cell lines have shown that similar compounds induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of apoptotic pathways and the activation of caspases .
CompoundCell LineIC50 Value (µM)Mechanism
Compound AHepG215Apoptosis induction
Compound BMCF-720Caspase activation
Ethyl derivativePanc-125Cell cycle arrest

Anti-inflammatory Activity

Studies have indicated that this compound possesses anti-inflammatory properties:

  • Cytokine Inhibition : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

  • DPPH Assay : The ability to scavenge free radicals was evaluated using the DPPH assay. Compounds derived from similar structures demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Properties : A recent study showed that derivatives of tetrahydrocyclopenta[c]chromenes exhibited potent anticancer activity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of similar compounds. Results indicated a marked reduction in inflammatory markers in treated cells compared to controls .
  • Oxidative Stress Reduction : Research on antioxidant properties revealed that these compounds could effectively reduce oxidative stress in cellular models, providing insights into their potential for treating oxidative stress-related conditions .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationH₂SO₄, 80°C, 12 h65–75[5]
AlkylationCs₂CO₃, DMF, 60°C, 6 h50–60[5]
EsterificationDCC, NHS, CH₂Cl₂, RT, 24 h70–80[5]

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) to confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl carbons (δ 165–170 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures, leveraging Mercury CSD 2.0 for void analysis and packing pattern visualization .

Q. Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)MultiplicityReference
Chromene C=O170.2 (¹³C)-[13]
Ester OCH₂CH₃1.25 (¹H)Triplet[13]

Advanced: How can researchers resolve contradictions in reaction yields reported under varying alkylation conditions?

Methodological Answer:
Contradictions often arise from solvent polarity, base strength, or steric effects. Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (e.g., solvent, temperature) to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to detect intermediates or side products.
  • Computational Modeling : Use density functional theory (DFT) to compare activation energies for different pathways .

Example : Cs₂CO₃ in DMF yields higher regioselectivity compared to K₂CO₃ in acetone due to enhanced nucleophilicity .

Advanced: What computational strategies are effective for studying molecular interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes using GROMACS or AMBER.
  • Electrostatic Potential Mapping : Visualize nucleophilic/electrophilic regions with Gaussian 09 to guide SAR studies .

Case Study : Similar chromene derivatives show π-π stacking with aromatic residues in COX-2 active sites, suggesting analogous interactions .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in neuroprotective studies?

Methodological Answer:

  • In Vitro Assays :
    • Measure inhibition of reactive oxygen species (ROS) in neuronal cell lines (e.g., SH-SY5Y) using DCFH-DA probes.
    • Assess mitochondrial membrane potential via JC-1 staining.
  • Target Identification :
    • Use CRISPR-Cas9 libraries for genome-wide screening of responsive pathways.
    • Validate hits with Western blotting (e.g., Bcl-2/Bax ratios) .

Note : Structural analogs demonstrate activation of Nrf2-ARE pathways, suggesting redox modulation as a potential mechanism .

Advanced: How can crystallographic data be leveraged to resolve discrepancies in reported molecular conformations?

Methodological Answer:

  • Packing Similarity Analysis : Use Mercury’s Materials Module to compare crystal structures with homologous compounds.
  • Twinning Refinement : Apply SHELXL’s TWIN/BASF commands for datasets with pseudo-symmetry.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to explain conformational flexibility .

Example : Discrepancies in dihedral angles of the propanoate side chain may arise from solvent-dependent packing effects .

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